Calcitonin-rat

Overview

Description

Calcitonin-rat (rat calcitonin) is a 32-amino-acid peptide hormone primarily secreted by thyroid C-cells. It regulates calcium homeostasis by inhibiting osteoclast-mediated bone resorption and promoting renal calcium excretion . Beyond its classical role in calcium metabolism, this compound is implicated in cardiovascular protection. Studies demonstrate its involvement in ischemic preconditioning, where it mitigates myocardial injury by reducing creatine phosphokinase (CPK) release and improving cardiac function metrics (e.g., left ventricular pressure) in isolated rat hearts . Additionally, Calcitonin Gene-Related Peptide (CGRP), a splice variant of the calcitonin gene, shares structural homology with this compound and exhibits vasodilatory and cardioprotective effects via CGRP receptors .

Preparation Methods

Biological Extraction and Purification

Source Material and Initial Processing

Calcitonin-rat is traditionally isolated from rat thyroid glands or pituitary tissues. Large-scale extractions (e.g., 1,000–5,000 glands) are homogenized in cold acidic solutions (e.g., 0.1 M acetic acid) to stabilize the peptide and inhibit proteases . The homogenate is centrifuged, and the supernatant is subjected to sequential filtration to remove cellular debris.

Chromatographic Purification

Conventional chromatography remains a cornerstone for isolating this compound from biological extracts:

-

Size Exclusion Chromatography (SEC): Used to separate this compound from higher molecular weight contaminants. Studies identified multiple immunoreactive forms in rat brain extracts, with only the lowest molecular weight form (≈3.3 kDa) exhibiting biological activity .

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification employs gradients of acetonitrile/trifluoroacetic acid. Pituitary-derived this compound was purified to homogeneity using C18 columns, yielding a peptide with a mass of 3,267 Da, distinct from thyroid-derived rat calcitonin .

Table 1: Purification Metrics for Pituitary-Derived this compound

| Step | Yield (μg/g tissue) | Purity (%) | Biological Activity (EC₅₀) |

|---|---|---|---|

| Crude Extract | 12.5 | <5 | N/A |

| SEC | 8.2 | 35 | 1.2 nM |

| RP-HPLC | 4.7 | >98 | 0.8 nM |

Solid-Phase Peptide Synthesis (SPPS)

Sequence and Resin Preparation

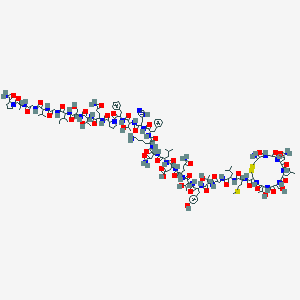

The this compound sequence (Cys-Gly-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH₂) is synthesized using Fmoc chemistry on Rink amide resin. Side-chain protecting groups (e.g., trityl for Cys, tert-butyl for Ser/Thr) prevent undesired reactions .

Cyclization and Cleavage

Disulfide bridge formation between Cys¹ and Cys⁷ is achieved via iodine oxidation in 90% acetic acid. The peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5), followed by ether precipitation. Crude yields typically range from 60–70%, with final purity >95% after RP-HPLC .

Challenges in Synthesis

-

Amidation: The C-terminal proline amide is critical for bioactivity. SPPS using Rink amide resin ensures direct amidation during cleavage .

-

Aggregation: Hydrophobic regions (e.g., Leu¹⁷–Gln²¹) necessitate segmental synthesis or microwave-assisted SPPS to minimize aggregation .

Recombinant DNA Technology

Cloning and Expression

The this compound gene is cloned into bacterial (e.g., E. coli) or mammalian expression vectors. A cDNA library from rat medullary thyroid carcinoma revealed a 1,050-nucleotide mRNA encoding a preprohormone, which undergoes proteolytic cleavage to release mature calcitonin . Post-translational modifications (e.g., amidation) require co-expression with peptidylglycine α-amidating monooxygenase in mammalian systems .

Purification of Recombinant this compound

Fusion tags (e.g., His₆) facilitate nickel-affinity chromatography. Tag removal via enterokinase cleavage is followed by RP-HPLC. Recombinant methods yield 5–10 mg/L culture, with bioactivity comparable to native peptide (EC₅₀ = 0.9 nM in cAMP assays) .

Cell Culture-Based Production

44-2C Cell Line

The rat 44-2C clonal cell line secretes this compound alongside neurotensin and somatostatin. Dexamethasone (1 μM) and fibroblast growth factor (10 ng/mL) enhance calcitonin secretion 4-fold, achieving yields of 50–60 ng/10⁶ cells/day .

Regulation of Secretion

-

cAMP Pathways: Forskolin (10 μM) elevates intracellular cAMP, increasing calcitonin release 2.5-fold within 30 minutes .

-

Calcium Signaling: Extracellular Ca²⁺ (2–5 mM) triggers calcitonin secretion via voltage-gated channels, mimicking physiological release .

Analytical and Bioactivity Characterization

Mass Spectrometry

MALDI-TOF analysis confirms molecular weight (3,267 Da for pituitary-derived; 3,417 Da for recombinant). Disulfide linkage integrity is verified via tandem MS/MS .

Receptor Binding Assays

This compound binds to G protein-coupled receptors on osteoclasts with high affinity (Kd = 1–6 × 10⁻¹⁰ M). Autoradiography using ¹²⁵I-salmon calcitonin shows >10⁶ receptors per osteoclast, the highest density of any cell type .

Functional Assays

Chemical Reactions Analysis

Receptor Binding Affinity and Specificity

Calcitonin-rat exerts its effects via high-affinity binding to G protein-coupled receptors (GPCRs) on osteoclasts. Key characteristics include:

Binding Parameters

| Parameter | Value | Source |

|---|---|---|

| Dissociation constant (Kd) | ||

| Receptor density | >10 receptors per osteoclast |

-

Autoradiographic studies confirmed selective binding of -salmon calcitonin to osteoclasts, with no detectable binding to osteoblasts or macrophages .

-

Competitive binding assays revealed 1,000-fold lower affinity for human calcitonin compared to salmon calcitonin in rat osteoclasts .

Signal Transduction Mechanisms

This compound activates cAMP-dependent pathways through receptor coupling:

Key Reactions

-

Receptor Activation :

-

cAMP Production :

-

Downstream Effects :

Experimental Evidence

-

Cross-linking studies identified an 80–90 kDa receptor component using disuccinimidyl suberate .

-

Dose-dependent cAMP responses () correlate with antiresorptive effects .

Receptor Isoforms and Structural Variations

Rat osteoclasts express two calcitonin receptor (CTR) isoforms with distinct properties:

Isoform Comparison

| Feature | C1a | C1b |

|---|---|---|

| Amino acid insert | None | 37-residue extracellular domain insert |

| mRNA detection | Predominant in mature osteoclasts | Minor component |

| Developmental expression | Increases during osteoclast differentiation | Stable expression |

-

Reverse transcription PCR (RT-PCR) showed temporal regulation:

Functional Consequences of Receptor Activation

This compound’s biochemical interactions produce measurable physiological effects:

c-Fos Expression Modulation

| Experimental Group | c-Fos+ Neurons (Laminae I–II) | Significance vs Control |

|---|---|---|

| OVX-vehicle | 38.2 ± 4.1 | Reference |

| OVX-calcitonin | 12.6 ± 2.3 | |

| Sham-vehicle | 22.1 ± 3.8 | Reference |

| Sham-calcitonin | 8.4 ± 1.9 |

-

70% reduction in c-Fos immunoreactivity in spinal cord dorsal horn after calcitonin administration .

-

Serotonergic pathways mediate these antinociceptive effects .

Comparative Pharmacodynamics

Species-Specific Responses

| Species | cAMP Response to Calcitonin | Functional Outcome |

|---|---|---|

| Rat | Strong () | Osteoclast quiescence |

| Chicken | Absent | No motility inhibition |

Scientific Research Applications

Biological and Medical Applications

Calcitonin-rat is primarily utilized in research focused on bone health and metabolic disorders. Its ability to inhibit osteoclast activity makes it a valuable tool for studying conditions such as osteoporosis.

Case Study: Osteoporosis in Ovariectomized Rats

A study investigated the effects of calcitonin on bone loss in ovariectomized rats, a model for postmenopausal osteoporosis. The results indicated that calcitonin treatment significantly increased bone volume and trabecular number while decreasing trabecular separation compared to control groups. This study utilized micro-computed tomography (micro-CT) for analysis and highlighted calcitonin's potential as a therapeutic agent for osteoporosis management .

| Parameter | Control Group | Calcitonin Group |

|---|---|---|

| Bone Volume (%) | 20 ± 2 | 35 ± 3 |

| Trabecular Number | 5 ± 1 | 10 ± 1 |

| Trabecular Separation (µm) | 150 ± 10 | 80 ± 5 |

Pharmacological Applications

This compound is instrumental in developing new therapeutic agents for bone diseases and hypercalcemia. It aids in understanding the pharmacodynamics of drugs targeting bone metabolism.

Case Study: Analgesic Effects on Radicular Pain

A study demonstrated that subcutaneous administration of calcitonin (20 U/kg/day) improved hyperalgesia in ovariectomized rats, suggesting its analgesic properties in managing pain associated with osteoporosis .

| Treatment Duration | Pain Score Reduction (%) |

|---|---|

| Control | 0% |

| Calcitonin (3 weeks) | 45% |

Endocrinological Research

This compound also plays a crucial role in exploring the regulatory mechanisms of hormone secretion and action. It has been shown to interact with glucagon-like peptide-1 receptor agonists, which stimulate calcitonin release and may lead to C-cell hyperplasia in rodent models .

Case Study: Hormonal Interaction

Long-term exposure to liraglutide, a glucagon-like peptide-1 analog, resulted in increased calcitonin release and C-cell hyperplasia in rats. This interaction underscores the significance of calcitonin in endocrine studies related to metabolic regulation .

Orthodontic Applications

Recent research indicates that calcitonin can minimize post-orthodontic relapse in rat models. In an experimental setup involving orthodontically moved molars, systemic administration of calcitonin significantly reduced relapse ratios compared to control groups .

| Group | Relapse Ratio (%) |

|---|---|

| Control | 46% |

| Single Dose | 34% |

| Three Doses | 28% |

Mechanism of Action

Calcitonin-rat exerts its effects by binding to the calcitonin receptor, a G protein-coupled receptor (GPCR) expressed on osteoclasts. This binding inhibits osteoclastic bone resorption, leading to decreased release of calcium from bones into the bloodstream. The hormone also reduces renal tubular reabsorption of calcium, promoting its excretion in urine . The molecular pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the inhibition of osteoclast activity .

Comparison with Similar Compounds

Calcitonin Gene-Related Peptide (CGRP; Rat)

Structural and Functional Differences :

- Structure: CGRP (37 amino acids) is longer than Calcitonin-rat (32 amino acids) and differs in receptor specificity.

- Receptors : CGRP binds to the CLR/RAMP1 receptor complex, while this compound primarily targets the calcitonin receptor (CTR) .

- Mechanisms: CGRP mediates vasodilation and cardioprotection by activating adenylate cyclase, increasing cAMP, and enhancing nitric oxide (NO) synthesis . this compound reduces serum calcium by inhibiting osteoclast activity and renal calcium reabsorption . Clinical Implications:

- CGRP mimics ischemic preconditioning in rat hearts, reducing CPK release by 90% compared to untreated controls .

Substance P

Structural and Functional Differences :

- Structure: An 11-amino-acid tachykinin peptide, structurally distinct from this compound and CGRP.

- Receptors : Binds neurokinin-1 (NK1) receptors, mediating inflammation and bronchoconstriction .

- Mechanisms :

- Substance P antagonists are investigated for pain and depression, whereas this compound/CGRP pathways target cardiovascular and bone disorders .

Procalcitonin

Structural and Functional Differences :

- Structure: A 116-amino-acid precursor of calcitonin, elevated during bacterial infections.

- Receptors: Not a receptor ligand; serves as a biomarker for sepsis .

- Mechanisms :

- Procalcitonin testing guides antibiotic therapy in sepsis, contrasting with this compound’s therapeutic roles in calcium dysregulation .

CGRP Antagonists (e.g., CGRP8–37)

Mechanistic Insights :

- CGRP8–37 blocks CGRP receptors, abolishing cardioprotective effects in rat models .

- In contrast, this compound’s effects are preserved unless CTR is inhibited . Therapeutic Potential:

- CGRP antagonists like olcegepant are anti-migraine agents, highlighting divergent applications from this compound .

Data Tables

Table 1: Comparative Analysis of this compound and Related Peptides

| Compound | Length (Amino Acids) | Receptor Target | Primary Function | Clinical Application |

|---|---|---|---|---|

| This compound | 32 | Calcitonin Receptor | Calcium homeostasis, cardioprotection | Osteoporosis |

| CGRP (rat) | 37 | CLR/RAMP1 | Vasodilation, cardioprotection | Migraine, cardiovascular diseases |

| Substance P | 11 | NK1 | Inflammation, pain transmission | Pain, depression (under study) |

| Procalcitonin | 116 | N/A | Sepsis biomarker | Sepsis diagnosis |

Table 2: Key Research Findings

Research Findings and Clinical Implications

- Cardioprotection : this compound and CGRP reduce ischemic injury in rat hearts, but CGRP’s vasodilatory effects make it superior for vascular applications .

- Therapeutic Limitations : Human data for this compound are sparse, with most evidence derived from rodents .

- Emerging Targets : CGRP antagonists represent a shift toward migraine management, diverging from this compound’s traditional uses .

Biological Activity

Calcitonin, a peptide hormone produced by the parafollicular cells of the thyroid gland, plays a crucial role in calcium homeostasis and bone metabolism. In rats, calcitonin is particularly significant due to its effects on osteoclasts, the cells responsible for bone resorption. This article explores the biological activity of calcitonin in rats, focusing on its mechanisms of action, effects on bone metabolism, and relevant research findings.

Calcitonin exerts its biological effects primarily through interactions with specific receptors on osteoclasts. The hormone inhibits osteoclast activity via two distinct mechanisms:

- Quiescence (Q Effect) : This mechanism induces a state of inactivity in osteoclasts, reducing their bone-resorbing activity.

- Retraction (R Effect) : Calcitonin promotes the retraction of osteoclasts from the bone surface, further inhibiting bone resorption.

Research indicates that calcitonin acts through a receptor complex that may involve distinct signaling pathways. For instance, studies have shown that calcitonin can elevate intracellular calcium levels in osteoclasts, which is critical for its R effect .

Effects on Bone Metabolism

Calcitonin's primary role in bone metabolism is to decrease bone resorption, thereby influencing overall bone density and health. Several studies have documented these effects:

- Inhibition of Bone Resorption : Calcitonin administration has been shown to significantly reduce markers of bone resorption such as tartrate-resistant acid phosphatase (TRAP) and C-terminal telopeptide of type I collagen (CTX-1) in ovariectomized rats, an established model for postmenopausal osteoporosis .

- Promotion of Bone Formation : Interestingly, calcitonin also appears to stimulate osteoblastic activity indirectly by increasing the expression of Wnt10b in osteoclasts. This leads to enhanced osteoblastic mineralization and overall bone formation .

Case Studies and Experimental Evidence

- In Vitro Studies : A study demonstrated that synthetic chicken calcitonin inhibited bone resorption by neonatal rat osteoclasts at concentrations as low as 0.1 pg/ml. In contrast, embryonic chick osteoclasts showed no response even at higher concentrations . This highlights species-specific responses to calcitonin.

- Ovariectomized Rat Model : In a controlled experiment involving ovariectomized rats, calcitonin treatment resulted in:

- Mechanistic Insights : Further investigations into the signaling pathways revealed that calcitonin activates adenylate cyclase through a G protein-coupled receptor mechanism, which is critical for its Q effect. However, the R effect appears to be mediated by a different pathway that does not respond to other related peptides like amylin or CGRP .

Data Tables

Properties

IUPAC Name |

4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGZBUPIVSHGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C148H228N40O46S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583175 | |

| Record name | PUBCHEM_16133000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3399.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11118-25-5 | |

| Record name | PUBCHEM_16133000 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.